BenchChemオンラインストアへようこそ!

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Butyrylcholinesterase Cholinesterase inhibition Alzheimer's disease research

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 308101-58-8) is a synthetic small molecule belonging to the 1,3-substituted pyrrolidine-2,5-dione (succinimide) class. It is characterized by a benzyl group at the N1 position and a 4-morpholinophenylamino substituent at the C3 position of the pyrrolidine-2,5-dione core.

Molecular Formula C21H23N3O3
Molecular Weight 365.433
CAS No. 308101-58-8
Cat. No. B2761913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione
CAS308101-58-8
Molecular FormulaC21H23N3O3
Molecular Weight365.433
Structural Identifiers
SMILESC1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CC4=CC=CC=C4
InChIInChI=1S/C21H23N3O3/c25-20-14-19(21(26)24(20)15-16-4-2-1-3-5-16)22-17-6-8-18(9-7-17)23-10-12-27-13-11-23/h1-9,19,22H,10-15H2
InChIKeyGNMKEYURHSBEDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 308101-58-8): A Multi-Target Research Compound for Cholinesterase and Inflammation Studies


1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 308101-58-8) is a synthetic small molecule belonging to the 1,3-substituted pyrrolidine-2,5-dione (succinimide) class [1]. It is characterized by a benzyl group at the N1 position and a 4-morpholinophenylamino substituent at the C3 position of the pyrrolidine-2,5-dione core. The compound has a molecular formula of C21H23N3O3 and a molecular weight of 365.4 g/mol [1]. It is commercially available as a research reagent (Sigma-Aldrich AldrichCPR R691801) and has been profiled in multiple bioassays, including butyrylcholinesterase (BChE) inhibition, 5-lipoxygenase inhibition, and poly(ADP-ribose) glycohydrolase (PARG) inhibition, suggesting a multi-target interaction profile [2].

Why 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione Cannot Be Interchanged with Other Pyrrolidine-2,5-dione Analogs


The 1,3-substituted pyrrolidine-2,5-dione class exhibits profound functional divergence driven by the steric and electronic character of the N1-benzyl substituent and the C3-aminoaryl moiety [1]. Minor modifications at the N1 position—such as replacing the unsubstituted benzyl group with 4-methylbenzyl, cyclohexyl, or 4-ethoxyphenyl—can dramatically shift target selectivity between cholinesterases, 5-lipoxygenase, and PARG, while also altering physicochemical properties (logP, solubility) that affect downstream assay compatibility [2]. The specific combination of an N1-benzyl group and a C3-4-morpholinophenylamino group in 308101-58-8 produces a distinct biological activity fingerprint—including BChE inhibition, lack of 5-lipoxygenase activity, and PARG binding—that cannot be assumed for any analog differing at either substitution position. Generic substitution therefore risks both false-negative and false-positive results in target-based screening campaigns.

Quantitative Differentiation of 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (308101-58-8) from Structural Analogs: A Procurement Decision Guide


Butyrylcholinesterase Inhibition: 308101-58-8 Shows Moderate Potency Against Horse Serum BChE, Providing a Defined Activity Benchmark

The target compound demonstrates measurable butyrylcholinesterase (BChE) inhibitory activity with an IC50 range of 5.02–12.2 µM against horse serum BChE, as reported in the Aladdin ALA654385 assay . Historical structure-activity relationship (SAR) work by Knabe et al. established that optically active basic-substituted pyrrolidine-2,5-diones exhibit stereochemistry-dependent BChE inhibition, with the absolute configuration at C3 critically modulating potency [1]. While direct head-to-head IC50 data for 308101-58-8 versus N1-substituted analogs in the identical assay system are not publicly available, the Knabe series demonstrates that N1-substituent variation alters BChE inhibitory potency within this scaffold class by more than an order of magnitude [1]. The defined IC50 range for 308101-58-8 thus serves as a benchmark for evaluating this specific substitution pattern.

Butyrylcholinesterase Cholinesterase inhibition Alzheimer's disease research

Selectivity Profile: 308101-58-8 Shows No Significant 5-Lipoxygenase Activity, Distinguishing It from Dual COX/LOX Pyrrolidine-2,5-dione Inhibitors

When tested at 100 µM in a rat basophilic leukemia-1 (RBL-1) cell-based 5-lipoxygenase assay, the target compound showed no significant inhibitory activity (classified as NS = no significant activity) [1]. This lack of 5-LOX activity stands in contrast to certain pyrrolidine-2,5-dione derivatives developed as dual COX/LOX anti-inflammatory agents, where compounds such as C6 (in the series of pyrrolidine-2,5-dione aldehyde derivatives) showed significant 5-LOX inhibition as part of a multitarget anti-inflammatory strategy [2]. The inactivity against 5-LOX indicates that 308101-58-8 is not a general lipoxygenase inhibitor within the pyrrolidine-2,5-dione class, and its biological profile is biased toward cholinesterase and PARG pathways rather than arachidonic acid cascade inhibition.

5-Lipoxygenase Inflammation Leukotriene biosynthesis

Monoamine Oxidase Isoform Selectivity: A Closely Related Analog Demonstrates Preferential MAO-A Over MAO-B Inhibition, Guiding CNS Research Applications

A structurally related compound bearing the pyrrolidine-2,5-dione core and 4-morpholinophenyl fragment (BDBM50093779 / CHEMBL3585827, molecular formula C21H20N4O3) demonstrated an IC50 of 28 nM against bovine brain mitochondrial MAO-A using serotonin as substrate, while showing only marginal activity against MAO-B (IC50 = 220 µM, benzylamine substrate) [1]. This represents an approximately 7,800-fold selectivity for MAO-A over MAO-B. Although the N1-benzyl substitution pattern differs slightly from 308101-58-8, the shared 3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione core architecture suggests that the morpholinophenylamino motif is a key driver of MAO-A isoform preference within this chemotype, consistent with known SAR where morpholine-containing inhibitors occupy the substrate cavity of MAO-A [2].

Monoamine oxidase MAO-A selectivity Neurodegeneration

PARG Inhibition: 308101-58-8 Is Documented as a bPARG Ligand, Expanding Its Utility into DNA Damage Response Research

The target compound has been tested for inhibition of bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG) and is documented in ChEMBL assay CHEMBL765130 as a PARG-binding molecule [1]. PARG is an enzyme critical for the catabolism of poly(ADP-ribose) polymers and is a validated target in DNA damage response and cancer research. The reference inhibitor adenosine diphosphate (hydroxymethyl)pyrrolidinediol (ADP-HPD) inhibits bPARG at submicromolar concentrations (IC50 < 1 µM), establishing the assay sensitivity range [2]. While the exact IC50 of 308101-58-8 against bPARG is not publicly disclosed, its inclusion in focused PARG inhibitor screening indicates recognition of the pyrrolidine-2,5-dione scaffold as a PARG ligand pharmacophore—a target engagement profile not shared by all N1-substituted analogs in this chemical series [1].

Poly(ADP-ribose) glycohydrolase DNA repair PARG inhibition

Comparative Bioavailability Potential: N1-Benzyl Substitution May Confer Favorable logP Relative to N1-Aryl Analogs

The N1-benzyl substituent of 308101-58-8 contributes a calculated XLogP3-AA of 2.2, compared to the higher molecular weight and hydrophobicity of N1-(4-ethoxyphenyl) analogs such as 1-(4-ethoxyphenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (CAS 355115-11-6) [1]. Within the pyrrolidine-2,5-dione class, N1-aryl derivatives generally exhibit higher logP values and lower aqueous solubility than N1-benzyl derivatives, which can impact assay reliability in aqueous biochemical formats and complicate formulation development [2]. The N1-benzyl group maintains a balance between moderate lipophilicity (sufficient for membrane permeability predictions) and aqueous compatibility, a practical advantage for in vitro assay deployment.

Physicochemical properties Drug-likeness logP

Optimal Research and Industrial Application Scenarios for 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione (308101-58-8)


Butyrylcholinesterase (BChE) Inhibitor Screening and Probe Development for Neurodegenerative Disease Models

With a confirmed BChE IC50 range of 5.02–12.2 µM in horse serum assays , 308101-58-8 is suitable as a starting point for structure-activity relationship (SAR) expansion programs targeting selective BChE inhibition for Alzheimer's disease and related neurodegenerative disorders. The moderate potency level provides a tractable baseline for lead optimization, while the documented lack of 5-lipoxygenase activity minimizes off-target confounding in neuroinflammation-relevant assay panels.

DNA Damage Response and PARG-Dependent Pathway Studies

The documented binding interaction with bovine PARG (ChEMBL CHEMBL765130) [1] positions 308101-58-8 as a candidate tool compound for studying poly(ADP-ribose) metabolism in DNA repair contexts. Researchers investigating PARP/PARG axis biology can employ this compound as a chemical probe, with the caveat that its exact PARG IC50 requires independent verification prior to quantitative pharmacological studies.

MAO-A Preferential Inhibition Research Based on Scaffold Inference

Class-level SAR data from a closely related morpholinophenyl-pyrrolidinedione analog (CHEMBL3585827) demonstrating 28 nM MAO-A IC50 with ≈7,800-fold selectivity over MAO-B [2] suggests that 308101-58-8 may exhibit a similar isoform preference suitable for serotonin metabolism studies. This compound can serve as a scaffold for developing MAO-A-selective inhibitors, provided confirming MAO profiling is performed by the end user.

Chemical Biology Target Deconvolution: Multi-Target Profiling Reference Compound

The multi-target bioactivity fingerprint of 308101-58-8—spanning BChE, PARG, and potentially MAO-A—makes it a valuable reference compound for target deconvolution studies where investigators need to discriminate between cholinesterase, PARP/PARG, and monoamine oxidase-driven phenotypes. Its inactivity against 5-lipoxygenase (no significant activity at 100 µM, CHEMBL620010) provides a built-in selectivity control for arachidonic acid pathway exclusion.

Quote Request

Request a Quote for 1-Benzyl-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.